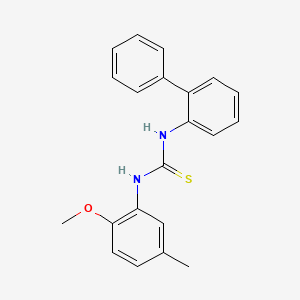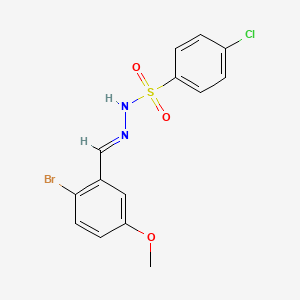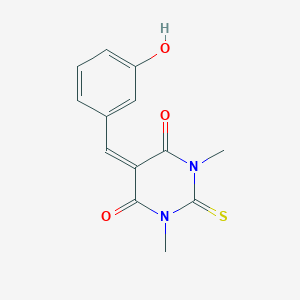
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as BMTU, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in diabetes treatment, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity, which can help regulate blood sugar levels. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea is its low toxicity, which makes it a promising candidate for therapeutic applications. Additionally, this compound has been shown to have a high selectivity for certain enzymes and signaling pathways, which can reduce the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea research. In cancer research, this compound could be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, this compound could be studied for its potential use in other types of cancer, such as breast cancer and lung cancer. In diabetes research, this compound could be further studied for its potential use in combination therapy with other antidiabetic drugs. Additionally, this compound could be studied for its potential use in other metabolic disorders, such as obesity and metabolic syndrome. Finally, this compound could be studied for its potential use in neurodegenerative diseases other than Alzheimer's disease and Parkinson's disease, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its low toxicity and high selectivity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-2-biphenylyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with 2-aminobiphenyl in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 212-214°C.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-12-13-20(24-2)19(14-15)23-21(25)22-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14H,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCSOBHWYMKBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)



![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5734037.png)